Methyl 2-formyl-6-phenylnicotinate
Description
Methyl 2-formyl-6-phenylnicotinate (CAS: 244138-96-3) is a nicotinic acid derivative characterized by a pyridine ring substituted with a formyl group at position 2, a phenyl group at position 6, and a methoxycarbonyl group at position 3 (Figure 1). This compound is notable for its structural complexity, combining aromatic, electron-withdrawing (formyl), and electron-donating (phenyl) groups, which influence its reactivity and applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates .
The compound is typically synthesized via nucleophilic substitution or esterification reactions, with the formyl group serving as a reactive site for further functionalization. Its applications include serving as a precursor for heterocyclic compounds and ligands in metal-organic frameworks (MOFs) .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 2-formyl-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-18-14(17)11-7-8-12(15-13(11)9-16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
UBIBFQCXVUOGIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-formyl-6-phenylnicotinate typically involves the reaction of methyl nicotinate with appropriate reagents to introduce the formyl and phenyl groups. One common method is the Vilsmeier-Haack reaction, where methyl nicotinate reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-formyl-6-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products:
Oxidation: Methyl 2-carboxy-6-phenylnicotinate
Reduction: Methyl 2-hydroxymethyl-6-phenylnicotinate
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 2-formyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-phenylnicotinate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl group can act as a reactive site for nucleophilic attack, while the phenyl group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with Methyl 2-formyl-6-phenylnicotinate but differ in substituents and functional groups:
Key Observations :
- Reactivity : The formyl group in this compound enhances electrophilic reactivity compared to the carboxylic acid in A888457, which favors hydrogen bonding or deprotonation .
- Solubility : Polar substituents (e.g., carboxylic acid in A888457) increase solubility in polar solvents, while methoxy groups (e.g., A946953) reduce polarity .
- Electronic Effects : Electron-withdrawing groups (formyl, methoxycarbonyl) in the target compound stabilize negative charge density, making it suitable for nucleophilic aromatic substitution .
Substituent-Driven Property Variations
- Phenyl vs. Methoxyphenyl : The phenyl group in the target compound provides steric bulk, whereas methoxy-substituted phenyl rings (e.g., A943431, A946953) introduce electron-donating effects, altering π-π stacking interactions in supramolecular assemblies .
- Formyl vs. Carboxylic Acid : The formyl group in the target compound is less acidic (pKa ~10–12) than the carboxylic acid in A888457 (pKa ~2–4), affecting their roles in acid-base catalysis .
Biological Activity
Methyl 2-formyl-6-phenylnicotinate is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its interactions with various biological systems. This article synthesizes current research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by a formyl group and a phenyl substituent. Its molecular formula is . The compound's structure contributes to its interaction with biological targets, particularly in the central nervous system.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission. This action may help in mitigating cognitive decline associated with neurodegenerative disorders.
Table 1: Inhibition of AChE by this compound
| Compound | IC50 (μM) | Reference |
|---|---|---|
| This compound | 1.95 | |
| Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate | 0.25 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It exhibits a capacity to scavenge free radicals, which are known to contribute to oxidative stress and neuronal damage. This antioxidant activity is crucial in protecting cells from damage associated with various neurodegenerative diseases.
The mechanism through which this compound exerts its effects involves several pathways:
- AChE Inhibition : By inhibiting AChE, the compound increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
- Calcium Homeostasis : It has been suggested that the compound may modulate calcium influx in neurons, thereby preventing excitotoxicity associated with high intracellular calcium levels.
- Neuroinflammation Reduction : this compound appears to reduce inflammatory markers in neuronal cultures exposed to Aβ, suggesting a role in mitigating neuroinflammation.
Case Study 1: Neuroprotection Against Aβ-Induced Toxicity
In a controlled laboratory setting, neuronal cultures were treated with this compound prior to exposure to Aβ peptides. The results indicated a significant reduction in cell death and preservation of neuronal integrity compared to untreated controls.
Case Study 2: Behavioral Studies in Animal Models
Animal models treated with this compound displayed improved cognitive function as assessed by maze tests and memory tasks. These findings support the compound's potential as a therapeutic agent for cognitive impairments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
